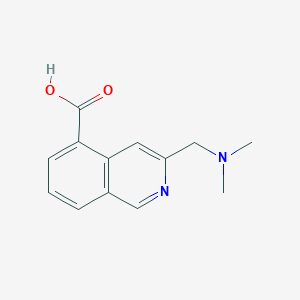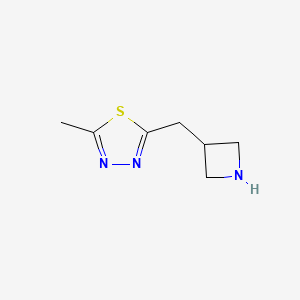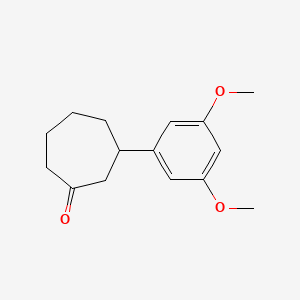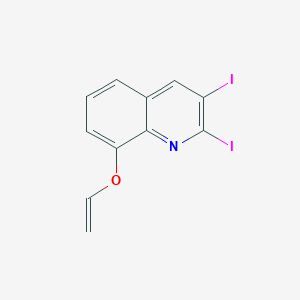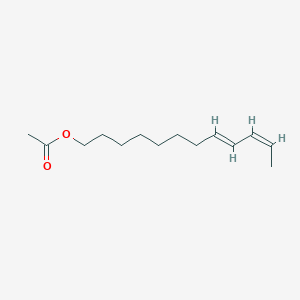
8E,10Z-Dodecadienyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8E,10Z-Dodecadienyl acetate is a carboxylic ester with the molecular formula C14H24O2. It is known for its role as a pheromone component in various insect species, particularly in moths. The compound is characterized by its two double bonds in the 8th and 10th positions of the dodecadienyl chain, with the E and Z configurations respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8E,10Z-Dodecadienyl acetate typically involves the following steps:
Formation of the dodecadienyl chain: This can be achieved through a series of Wittig reactions or by using Grignard reagents to form the desired carbon chain with the correct double bond configurations.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
8E,10Z-Dodecadienyl acetate undergoes various chemical reactions, including:
Oxidation: The double bonds can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products
Epoxides: Formed from the oxidation of the double bonds.
Diols: Formed from the dihydroxylation of the double bonds.
Alcohols: Formed from the reduction of the ester group.
Applications De Recherche Scientifique
8E,10Z-Dodecadienyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Serves as a pheromone in insect behavior studies, particularly in moths.
Medicine: Investigated for its potential use in pest control, reducing the need for harmful pesticides.
Industry: Used in the formulation of pheromone traps for monitoring and controlling insect populations
Mécanisme D'action
The mechanism of action of 8E,10Z-Dodecadienyl acetate primarily involves its role as a pheromone. It binds to specific receptors on the antennae of insects, triggering a behavioral response such as attraction or mating. The molecular targets are typically olfactory receptors that are highly sensitive to the compound’s structure and configuration .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E,E)-8,10-Dodecadienyl acetate: Similar in structure but with both double bonds in the E configuration.
(Z,Z)-8,10-Dodecadienyl acetate: Both double bonds in the Z configuration.
(E,Z)-8,10-Dodecadienyl acetate: Similar but with the opposite configuration of double bonds.
Uniqueness
8E,10Z-Dodecadienyl acetate is unique due to its specific E and Z configurations, which make it highly effective as a pheromone for certain insect species. This specificity allows for targeted pest control applications, reducing the impact on non-target species .
Propriétés
Formule moléculaire |
C14H24O2 |
|---|---|
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
[(8E,10Z)-dodeca-8,10-dienyl] acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3-,6-5+ |
Clé InChI |
NTKDSWPSEFZZOZ-DNVGVPOPSA-N |
SMILES isomérique |
C/C=C\C=C\CCCCCCCOC(=O)C |
SMILES canonique |
CC=CC=CCCCCCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


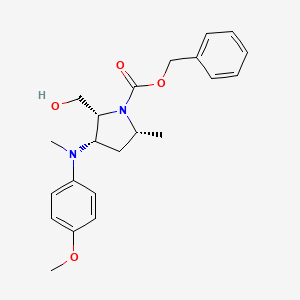
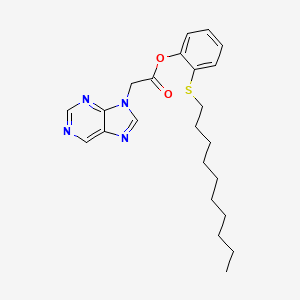
![6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12933980.png)

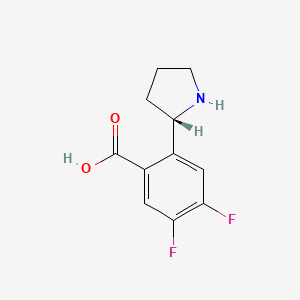
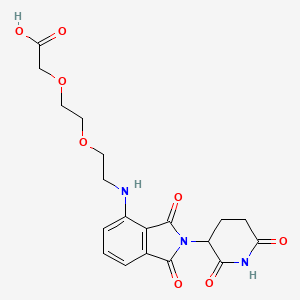
![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12934014.png)
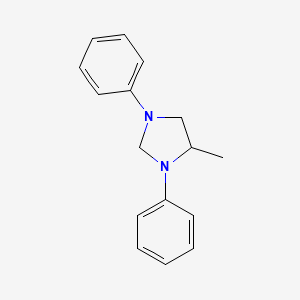
![4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)-1-(4-oxohex-5-yn-1-yl)pyridin-1-ium chloride](/img/structure/B12934025.png)
![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)
